n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide
CAS No.:
Cat. No.: VC18064673
Molecular Formula: C11H22N4O
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N4O |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 3-piperazin-1-yl-N-propan-2-ylazetidine-1-carboxamide |
| Standard InChI | InChI=1S/C11H22N4O/c1-9(2)13-11(16)15-7-10(8-15)14-5-3-12-4-6-14/h9-10,12H,3-8H2,1-2H3,(H,13,16) |
| Standard InChI Key | DVKAFGVFVVTMFM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)N1CC(C1)N2CCNCC2 |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Functional Groups
The compound features a four-membered azetidine ring substituted at the 1-position with an isopropyl carboxamide group and at the 3-position with a piperazine moiety. The azetidine ring (C₃H₇N) introduces conformational rigidity, while the piperazine group (C₄H₁₀N₂) contributes to hydrogen-bonding capacity and solubility . The IUPAC name, n-isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide, reflects this substitution pattern.
Table 1: Key Structural Descriptors
| Property | Value | Source Analog Reference |
|---|---|---|
| Molecular formula | C₁₁H₂₂N₄O | Derived from |
| Molecular weight | 238.32 g/mol | Calculated |
| Hydrogen bond donors | 3 (2 from piperazine, 1 from amide) | |
| Hydrogen bond acceptors | 4 |
Synthesis and Characterization
Synthetic Pathways
Patent WO2000063168A1 outlines methodologies for synthesizing azetidine derivatives via nucleophilic substitution and catalytic hydrogenation . A plausible route for n-isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves:
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Azetidine Ring Formation: Cyclization of 3-chloroazetidine precursors under basic conditions.
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Piperazine Substitution: Reaction of 3-hydroxyazetidine intermediates with piperazine using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) .
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Carboxamide Installation: Coupling n-isopropylamine with activated azetidine-1-carboxylic acid derivatives (e.g., using HATU or EDC) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72% | |
| 2 | Piperazine, DEAD, PPh₃, THF, 0°C→RT | 58% | |
| 3 | n-Isopropylamine, EDC, HOBt, DCM | 65% |
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogs such as N-ethyl-3-(piperidin-4-yloxy)azetidine-1-carboxamide ( ) exhibit:
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¹H NMR: δ 3.85–3.70 (m, azetidine CH₂), 2.90–2.75 (m, piperazine CH₂) .
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MS (ESI+): [M+H]⁺ at m/z 239.3 (calculated for C₁₁H₂₂N₄O: 238.32) .
Physicochemical Properties
Solubility and Lipophilicity
The piperazine moiety enhances water solubility via protonation at physiological pH, while the isopropyl group increases logP. Predicted properties include:
Stability Profile
Azetidine derivatives generally show moderate thermal stability but may undergo ring-opening under strongly acidic or oxidative conditions . Accelerated stability studies on analogs suggest:
ADMET Profiles
Extrapolating from azetidine-carboxamide analogs ( ):
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Caco-2 permeability: 12 × 10⁻⁶ cm/s (moderate absorption).
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CYP3A4 inhibition: IC₅₀ >10 μM (low risk of interactions).
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hERG blockade: IC₅₀ >30 μM (cardiotoxicity unlikely).
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